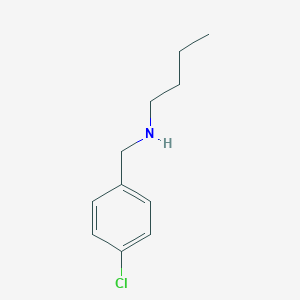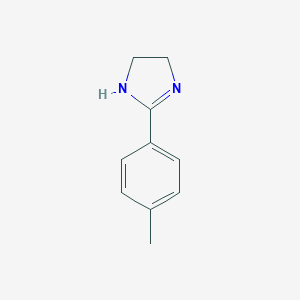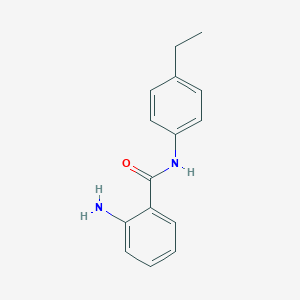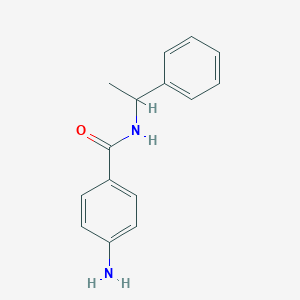
7-Chloro-4-methoxyquinoline
概要
説明
7-Chloro-4-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 7-chloro-4-methoxyquinoline and its derivatives has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-methoxyquinoline can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis
7-Chloro-4-methoxyquinoline is a white to yellow solid . It has a melting point of 139-141 degrees Celsius . The compound is stored at a temperature of +4C .科学的研究の応用
Antimicrobial Applications
7-Chloro-4-methoxyquinoline has been utilized in the synthesis of novel compounds with antimicrobial properties. By undergoing nucleophilic aromatic substitution reactions, derivatives of this compound have shown effectiveness against various microbial pathogens .
Antimalarial Activity
This compound serves as a precursor in the creation of antimalarial agents. The derivatives synthesized from 7-Chloro-4-methoxyquinoline have been evaluated for their potential to combat malaria, a disease caused by Plasmodium parasites .
Anticancer Research
Researchers have also explored the anticancer potential of 7-Chloro-4-methoxyquinoline derivatives. These studies involve click synthesis techniques and ultrasound irradiation to develop new compounds that may inhibit cancer cell growth .
Safety and Hazards
作用機序
Target of Action
It is structurally similar to chloroquine, an aminoquinolone derivative, which primarily targets the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, resulting in the death of the parasite .
Biochemical Pathways
Chloroquine, a structurally similar compound, is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
A structurally similar compound, 7-chloro-4-(phenylselanyl) quinoline, has been shown to reverse paclitaxel-induced peripheral neuropathy and its comorbidities, possibly through the modulation of oxidative stress, reduction of neuroinflammation, and normalization of ca2+ atpase activity .
Action Environment
Factors such as ph, temperature, and salinity can impact the growth, metabolism, and dechlorination activities of similar compounds .
特性
IUPAC Name |
7-chloro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPWEOSCYPTWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363668 | |
| Record name | 7-chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methoxyquinoline | |
CAS RN |
26707-52-8 | |
| Record name | 7-chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-4-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a unique chemical transformation that 7-chloro-4-methoxyquinoline can undergo?
A1: 7-chloro-4-methoxyquinoline exhibits intriguing reactivity with thiophosgene. In the presence of barium carbonate, it undergoes a ring-opening reaction, yielding 4-chloro-2-isothiocyanato-β-methoxycinnamaldehyde. This intermediate then readily undergoes cyclization upon heating, forming 7-chloro-1,2-dihydro-4-methoxy-2-thioxo-quinoline-3-carbaldehyde. [] This demonstrates the potential of 7-chloro-4-methoxyquinoline as a precursor in the synthesis of more complex heterocyclic systems.
Q2: What is known about the crystal structure of 7-chloro-4-methoxyquinoline and its derivatives?
A2: X-ray crystallography studies reveal that 7-chloro-4-methoxyquinoline [], as well as its 4-allyloxy [] and 4-ethoxy [] derivatives, all exhibit planar molecular structures. Interestingly, these compounds display π-π stacking interactions between the quinoline rings in their crystal lattice, facilitated by unit-cell translations along specific crystallographic axes. This stacking phenomenon suggests potential applications in material science, particularly in the design of materials with anisotropic properties.
Q3: Can you elaborate further on the reaction of 7-chloro-4-methoxyquinoline with thiophosgene?
A3: The reaction of 7-chloro-4-methoxyquinoline with thiophosgene is quite fascinating. Initially, the nitrogen atom of the quinoline ring attacks the electrophilic carbon of thiophosgene. This attack is facilitated by the presence of barium carbonate, which acts as a base, neutralizing the hydrochloric acid generated in the process. The resulting intermediate then undergoes a series of rearrangements, including the cleavage of the quinoline ring and subsequent ring closure to form the final product, 7-chloro-1,2-dihydro-4-methoxy-2-thioxo-quinoline-3-carbaldehyde. [] This reaction highlights the potential of thiophosgene as a versatile reagent for modifying heterocyclic structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)


![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)


